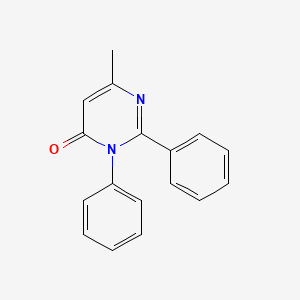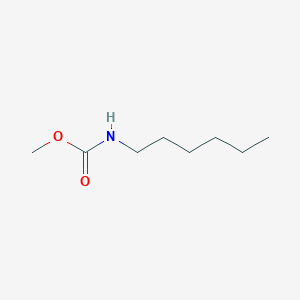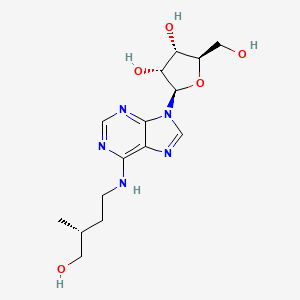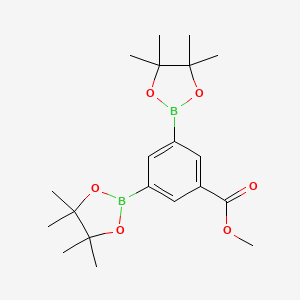
2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound known for its unique structure and properties. It is primarily used in research and industrial applications due to its reactivity and potential biological activities. The compound has a molecular formula of C4H4Cl2N4O3S2 and a molecular weight of 291.14 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 5-amino-1,3,4-thiadiazole-2-thiol with chloroacetyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions may yield derivatives with different functional groups replacing the chlorine atoms .
Scientific Research Applications
2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition can lead to various physiological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Acetazolamide: A well-known carbonic anhydrase inhibitor with a similar thiadiazole structure.
Methazolamide: Another carbonic anhydrase inhibitor with slight structural differences.
Comparison: 2,2-Dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its dichloro substitution, which can influence its reactivity and biological activity. Compared to acetazolamide and methazolamide, it may exhibit different potency and selectivity towards various enzymes .
Properties
CAS No. |
189156-30-7 |
|---|---|
Molecular Formula |
C4H4Cl2N4O3S2 |
Molecular Weight |
291.1 g/mol |
IUPAC Name |
2,2-dichloro-N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamide |
InChI |
InChI=1S/C4H4Cl2N4O3S2/c5-1(6)2(11)8-3-9-10-4(14-3)15(7,12)13/h1H,(H2,7,12,13)(H,8,9,11) |
InChI Key |
OBQISNFFBVICCO-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=C(S1)S(=O)(=O)N)NC(=O)C(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Methyl-2-[4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl]adenosine](/img/structure/B12920098.png)



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-3-fluorobenzamide](/img/structure/B12920132.png)


![5-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12920149.png)


